Fevipiprant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fevipiprant and Lung Function

Several phase 2 studies have investigated the effect of Fevipiprant on lung function in people with asthma. These studies have shown that Fevipiprant, particularly at higher doses (500mg daily), can improve lung function as measured by forced expiratory volume in one second (FEV1) in patients with existing airflow limitations [].

However, results from larger phase 3 trials have been mixed. While some studies showed improvements in lung function with Fevipiprant use, others did not [, ].

Safety and tolerability

Studies have shown that Fevipiprant is generally well-tolerated at daily doses ranging from 50mg to 500mg []. The most common side effects reported in studies were headache, nasopharyngitis (inflammation of the nose and pharynx), and diarrhea [].

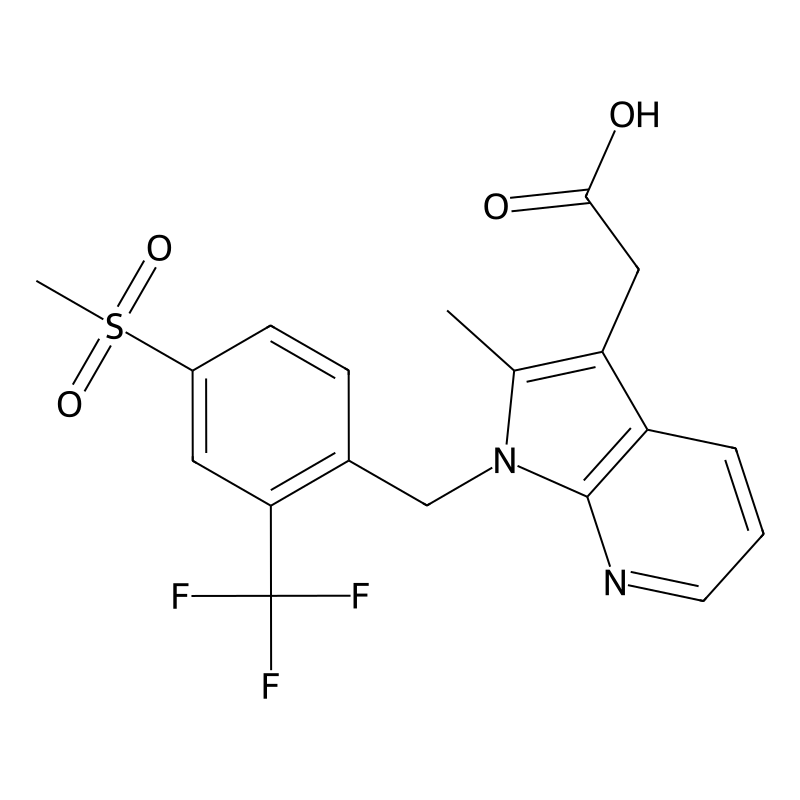

Fevipiprant is a small molecule drug that acts as a highly selective, reversible antagonist of the prostaglandin D2 receptor 2, also known as the Chemoattractant Receptor Homologous expressed on T helper 2 cells. Its chemical formula is , and it has an average molecular weight of approximately 426.41 g/mol. The compound is notable for its potential therapeutic applications in treating asthma, atopic dermatitis, and allergic rhinitis by modulating inflammatory responses associated with these conditions .

Fevipiprant primarily functions through its interaction with the DP2 receptor, inhibiting the binding of prostaglandin D2 and its metabolites. This action leads to a reduction in the activation and migration of various immune cells, including eosinophils and basophils, which are central to the inflammatory processes in asthma and other allergic conditions. The mechanism involves competitive inhibition at the receptor site, which ultimately suppresses downstream signaling pathways that would normally result in inflammation .

Fevipiprant exhibits significant biological activity as a DP2 receptor antagonist. It has been shown to reduce eosinophilic airway inflammation and improve lung function in patients with persistent asthma. Clinical trials indicate that it can enhance forced expiratory volume in one second (FEV1) and improve asthma control scores, particularly in individuals with elevated eosinophil counts . The compound's ability to dissociate slowly from the receptor contributes to its prolonged action, making it a candidate for once-daily dosing regimens .

The synthesis of Fevipiprant involves several key steps that optimize its structural components for enhanced potency and selectivity. Initial development focused on variations of a pyrrolo[2,3-b]pyridine scaffold, leading to the identification of Fevipiprant as a potent candidate. The synthesis typically includes:

- Formation of the Pyrrolo[2,3-b]pyridine Core: This involves cyclization reactions that create the central bicyclic structure.

- Substitution Reactions: Various substituents are introduced at specific positions on the core structure to enhance binding affinity and selectivity for the DP2 receptor.

- Final Modifications: These may include sulfonylation or other functional group modifications to achieve the desired pharmacological profile .

Studies on Fevipiprant have demonstrated its interaction with various immune cell types, particularly T helper 2 cells and innate lymphoid cells type 2. By blocking the DP2 receptor, Fevipiprant inhibits the release of key cytokines such as interleukin-4, interleukin-5, and interleukin-13, which are critical mediators of allergic inflammation . Additionally, interaction studies have shown that Fevipiprant can reduce eosinophil shape change induced by prostaglandin D2, further illustrating its mechanism of action in modulating immune responses .

Fevipiprant is part of a class of drugs targeting the DP2 receptor but stands out due to its unique pharmacological properties. Here are some similar compounds:

| Compound Name | Mechanism of Action | Selectivity | Clinical Status |

|---|---|---|---|

| QAW039 (Fevipiprant) | DP2 receptor antagonist | Highly selective | Clinical trials |

| AZD1981 | DP2 receptor antagonist | Moderate selectivity | Phase II trials |

| NVP-QAW680 | DP2 receptor antagonist | Moderate selectivity | Early development |

| TRA-418 | DP2 receptor antagonist | Low selectivity | Preclinical |

Uniqueness: Fevipiprant's high selectivity for the DP2 receptor allows for targeted therapeutic effects while minimizing off-target interactions that could lead to side effects. Its favorable pharmacokinetic profile also supports once-daily dosing, enhancing patient compliance compared to other compounds that may require more frequent administration or have less favorable safety profiles .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

KEGG Target based Classification of Drugs

Rhodopsin family

Prostaglandin

PTGDR [HSA:5729] [KO:K04332]

Other CAS

Wikipedia

Use Classification

Dates

2: Erpenbeck VJ, Popov TA, Miller D, Weinstein SF, Spector S, Magnusson B, Osuntokun W, Goldsmith P, Weiss M, Beier J. The oral CRTh2 antagonist QAW039 (fevipiprant): A phase II study in uncontrolled allergic asthma. Pulm Pharmacol Ther. 2016 Aug;39:54-63. doi: 10.1016/j.pupt.2016.06.005. Epub 2016 Jun 21. PubMed PMID: 27354118.

3: Erpenbeck VJ, Vets E, Gheyle L, Osuntokun W, Larbig M, Neelakantham S, Sandham D, Dubois G, Elbast W, Goldsmith P, Weiss M. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo-Controlled Studies in Healthy Volunteers. Clin Pharmacol Drug Dev. 2016 Jul;5(4):306-13. doi: 10.1002/cpdd.244. Epub 2016 Mar 28. PubMed PMID: 27310331.

4: Sykes DA, Bradley ME, Riddy DM, Willard E, Reilly J, Miah A, Bauer C, Watson SJ, Sandham DA, Dubois G, Charlton SJ. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy. Mol Pharmacol. 2016 May;89(5):593-605. doi: 10.1124/mol.115.101832. Epub 2016 Feb 25. PubMed PMID: 26916831.

5: Luu VT, Goujon JY, Meisterhans C, Frommherz M, Bauer C. Synthesis of a high specific activity methyl sulfone tritium isotopologue of fevipiprant (NVP-QAW039). J Labelled Comp Radiopharm. 2015 May 15;58(5):188-95. doi: 10.1002/jlcr.3281. Epub 2015 Apr 16. PubMed PMID: 25881897.